molecular formula C4H2ClF2NS B2434573 2-Chloro-5-(difluoromethyl)-1,3-thiazole CAS No. 1781434-39-6

2-Chloro-5-(difluoromethyl)-1,3-thiazole

Cat. No.: B2434573
CAS No.: 1781434-39-6
M. Wt: 169.57
InChI Key: DUYYAYCSJXMAMX-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)-1,3-thiazole: is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a chloro group and a difluoromethyl group attached to the thiazole ring

Scientific Research Applications

2-Chloro-5-(difluoromethyl)-1,3-thiazole has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethyl)-1,3-thiazole typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. This can be achieved through the reaction of thiazole with chlorodifluoromethane (ClCF2H) in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of metal-based catalysts can also be employed to facilitate the transfer of the difluoromethyl group to the thiazole ring .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(difluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted thiazole derivatives.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions result in the formation of methyl-substituted thiazoles.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets. The presence of the difluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)-1,3-thiazole
  • 2-Chloro-5-(methyl)-1,3-thiazole
  • 2-Chloro-5-(chloromethyl)-1,3-thiazole

Comparison:

Properties

IUPAC Name

2-chloro-5-(difluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF2NS/c5-4-8-1-2(9-4)3(6)7/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYYAYCSJXMAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781434-39-6
Record name 2-chloro-5-(difluoromethyl)-1,3-thiazole
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